molecular formula C15H21N3O3S2 B2833593 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851409-19-3

3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2833593
CAS No.: 851409-19-3
M. Wt: 355.47
InChI Key: SHRXVYJACCCYQU-UHFFFAOYSA-N
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Description

3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and morpholine

Preparation Methods

The synthesis of 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the ethyl and methyl groups, and finally the attachment of the morpholino-2-oxoethylthio moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF).

Chemical Reactions Analysis

3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and acetonitrile, as well as catalysts such as palladium on carbon. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.

Scientific Research Applications

3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors on the cell surface, modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-ethyl-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Morpholine derivatives: These compounds contain the morpholine ring but differ in the other functional groups present.

    Sulfur-containing heterocycles: These compounds contain sulfur atoms in their structure and have similar chemical properties.

The uniqueness of this compound lies in its combination of the thieno[3,2-d]pyrimidine core with the morpholino-2-oxoethylthio moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethyl-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S2/c1-3-18-14(20)13-11(8-10(2)23-13)16-15(18)22-9-12(19)17-4-6-21-7-5-17/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRXVYJACCCYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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